In-Depth Technical Guide: 4-Chloro-8-fluoroquinoline
In-Depth Technical Guide: 4-Chloro-8-fluoroquinoline
Disclaimer: Initial searches for "4-Chloro-8-fluorocinnoline" did not yield a specific CAS number or substantial technical data. However, extensive results were available for the isomeric compound, 4-Chloro-8-fluoroquinoline . This guide proceeds under the assumption that the intended compound of interest is 4-Chloro-8-fluoroquinoline (CAS RN: 63010-72-0).
This technical guide provides a comprehensive overview of 4-Chloro-8-fluoroquinoline, targeting researchers, scientists, and professionals in drug development. The document details the compound's properties, synthesis, and known biological activities, with a focus on its role as a key intermediate in the development of fluoroquinolone antibiotics.
Compound Identification and Properties
4-Chloro-8-fluoroquinoline is a halogenated quinoline derivative. Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 63010-72-0 | [1][2] |
| Molecular Formula | C₉H₅ClFN | [1] |
| Molecular Weight | 181.59 g/mol | [1] |
| Appearance | White to light yellow powder/crystal | [2] |
| Physical Form | Solid | [2] |
| Purity | >98.0% (GC) | [2] |
Safety and Handling: 4-Chloro-8-fluoroquinoline is associated with the following hazard statements:
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H335: May cause respiratory irritation.[1]
Standard laboratory safety protocols, including the use of personal protective equipment, should be followed when handling this compound.[2]
Synthesis and Experimental Protocols
One common approach is the Gould-Jacobs reaction , which involves the reaction of an aniline with an ethoxymethylenemalonate ester, followed by cyclization and subsequent chlorination. A patent for the preparation of 4-chloroquinolines describes a multi-step process that includes condensing an o-substituted aniline with ethyl ethoxymethylene malonate, cyclizing the product to a 4-hydroxyquinoline derivative, followed by reaction with a chlorinating agent like phosphorus oxychloride to yield the final 4-chloroquinoline.[3]
A general experimental workflow for the synthesis of a 4-chloroquinoline derivative is outlined below. Please note that specific reaction conditions, such as temperature, reaction time, and purification methods, would need to be optimized for the synthesis of 4-Chloro-8-fluoroquinoline.
General workflow for 4-chloroquinoline synthesis.
Biological Activity and Applications in Drug Development
4-Chloro-8-fluoroquinoline serves as a crucial building block in the synthesis of more complex molecules, particularly fluoroquinolone antibiotics.[4] The core structure of quinolones is vital for their antibacterial activity, which primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV.[5][6]
Mechanism of Action of Fluoroquinolones
Fluoroquinolones exert their bactericidal effects by targeting enzymes essential for bacterial DNA replication, transcription, repair, and recombination. The general mechanism is as follows:
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Inhibition of DNA Gyrase: In many Gram-negative bacteria, the primary target is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. Fluoroquinolones stabilize the complex between DNA gyrase and DNA, leading to stalled replication forks and the generation of double-strand DNA breaks.
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Inhibition of Topoisomerase IV: In many Gram-positive bacteria, the primary target is topoisomerase IV. This enzyme is essential for the decatenation (separation) of daughter chromosomes after DNA replication. Inhibition of topoisomerase IV by fluoroquinolones prevents the segregation of replicated DNA, ultimately leading to cell death.
The following diagram illustrates the general mechanism of action for fluoroquinolone antibiotics.
General mechanism of fluoroquinolone action.
Quantitative Biological Data
Specific quantitative biological activity data, such as IC50 or MIC values for 4-Chloro-8-fluoroquinoline itself, are not widely reported in publicly accessible literature. The primary role of this compound is as a synthetic intermediate. The biological activity is more extensively characterized for the final fluoroquinolone drug products derived from it. For instance, derivatives of similar chloro-fluoro-quinolones have shown activity against various bacterial strains.[4]
Signaling Pathways and Resistance
The primary "pathway" affected by fluoroquinolones is the process of bacterial DNA replication and repair. There are no specific host cell signaling pathways that are directly targeted by these antibiotics.
Bacterial resistance to fluoroquinolones is a significant clinical concern and typically arises through two main mechanisms:
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Target-Mediated Resistance: Mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can alter the drug-binding site, reducing the affinity of fluoroquinolones for their targets.
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Altered Drug Accumulation: This can occur through decreased uptake of the drug due to modifications in porin proteins in the bacterial outer membrane, or through increased efflux of the drug by overexpression of efflux pumps.
The logical relationship leading to fluoroquinolone resistance is depicted in the diagram below.
Logical flow of fluoroquinolone resistance development.
Conclusion
4-Chloro-8-fluoroquinoline is a key chemical intermediate with significant applications in the synthesis of fluoroquinolone antibiotics. While detailed biological data for the compound itself is limited, its structural features are integral to the well-established antibacterial mechanism of the broader fluoroquinolone class. Understanding the synthesis and properties of this and similar building blocks is crucial for the development of new and more effective antibacterial agents to combat the growing challenge of antibiotic resistance. Further research into the specific biological activities of such intermediates could potentially unveil novel therapeutic applications.
References
- 1. 4-Chloro-8-fluoroquinoline | C9H5ClFN | CID 2736587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-8-fluoroquinoline, 5G | Labscoop [labscoop.com]
- 3. US4277607A - Process for the preparation of 4-chloroquinolines - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC [pmc.ncbi.nlm.nih.gov]
